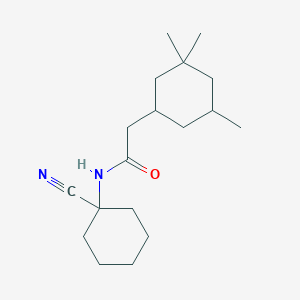
N-(1-cyanocyclohexyl)-2-(3,3,5-trimethylcyclohexyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclohexyl)-2-(3,3,5-trimethylcyclohexyl)acetamide, commonly known as CT-3, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the 1970s by Roger Adams and his team at the University of Illinois. CT-3 has gained attention in recent years due to its potential therapeutic applications in various fields of medicine.
Wirkmechanismus
The exact mechanism of action of CT-3 is not fully understood. However, it is believed to interact with the endocannabinoid system, which is involved in regulating various physiological processes, including pain, inflammation, and immune response. CT-3 has been shown to bind to CB2 receptors, which are primarily found in immune cells and are involved in regulating immune function.
Biochemical and physiological effects:
CT-3 has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. CT-3 has been shown to modulate immune function by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CT-3 is its specificity for CB2 receptors, which are primarily found in immune cells. This makes it a potentially useful tool for studying the role of CB2 receptors in immune function. However, one of the limitations of CT-3 is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on CT-3. One area of interest is its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. CT-3 has also been shown to have antitumor properties, and further research could explore its potential use in cancer therapy. Additionally, there is interest in developing more water-soluble derivatives of CT-3, which could improve its bioavailability and make it easier to administer in vivo.
Conclusion:
In conclusion, CT-3 is a synthetic compound with potential therapeutic applications in various fields of medicine. Its specificity for CB2 receptors makes it a potentially useful tool for studying the role of these receptors in immune function. CT-3 has been shown to have anti-inflammatory, analgesic, and antitumor properties, and further research could explore its potential use in the treatment of autoimmune diseases and cancer.
Synthesemethoden
The synthesis of CT-3 involves the reaction of 1-cyanocyclohexane with 3,3,5-trimethylcyclohexanone in the presence of sodium hydride and acetic anhydride. The reaction leads to the formation of CT-3, which is then purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
CT-3 has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. CT-3 has also been studied for its potential use in the treatment of multiple sclerosis, epilepsy, and other neurological disorders.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3,3,5-trimethylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-14-9-15(12-17(2,3)11-14)10-16(21)20-18(13-19)7-5-4-6-8-18/h14-15H,4-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVPQCTXTZMMKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)CC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(3,3,5-trimethylcyclohexyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-({4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2519927.png)
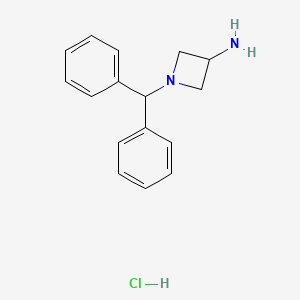
![3-(4-Chlorophenyl)-2-methyl-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2519930.png)

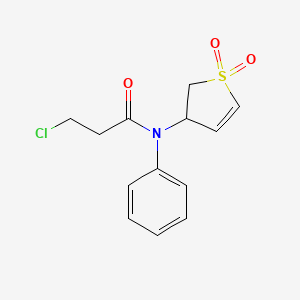
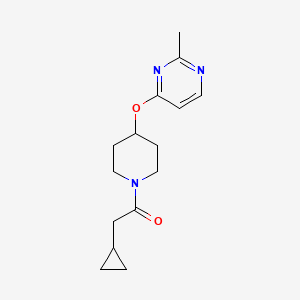
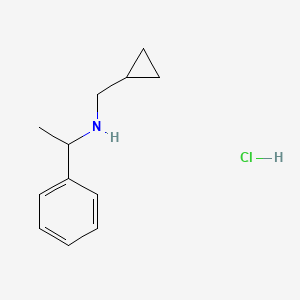


![N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2519940.png)
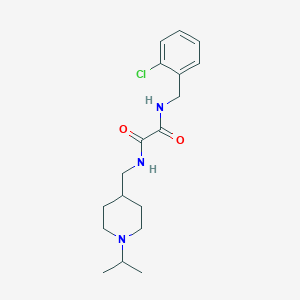
![4-Amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one](/img/structure/B2519942.png)
